molecular formula C9H12 B1427112 2-Phenyl-D5-propane CAS No. 97095-85-7

2-Phenyl-D5-propane

Cat. No.: B1427112
CAS No.: 97095-85-7
M. Wt: 125.22 g/mol
InChI Key: RWGFKTVRMDUZSP-DKFMXDSJSA-N
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Description

2-Phenyl-D5-propane (CAS RN: 97095-85-7) is a deuterated organic compound with the molecular formula C₉H₇D₅ and a molecular weight of 125.22 g/mol. It is structurally characterized by a propane backbone substituted with a phenyl group at the second carbon, where five hydrogen atoms are replaced by deuterium (D). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium’s distinct properties reduce signal interference and improve analytical precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-D5-propane typically involves the deuteration of 2-Phenylpropane. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical factors in industrial production, and rigorous quality control measures are implemented to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-D5-propane undergoes various chemical reactions, including:

    Oxidation: The benzylic position (carbon adjacent to the aromatic ring) is particularly reactive and can undergo oxidation to form benzylic alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different deuterated derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using deuterium gas (D2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions

Major Products Formed

    Oxidation: Benzylic alcohols, benzoic acids.

    Reduction: Deuterated derivatives.

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Organic Synthesis

Isotopic Labeling in Reaction Mechanisms
2-Phenyl-D5-propane serves as a valuable tool for studying reaction mechanisms through isotopic labeling. The presence of deuterium allows researchers to trace the pathways of chemical reactions more effectively than with non-labeled compounds. For instance, studies have utilized this compound to investigate the kinetics of hydrogen transfer reactions in organic synthesis, providing insights into the transition states and intermediates involved.

Case Study: Kinetic Isotope Effects
A notable study explored the kinetic isotope effects (KIE) in reactions involving this compound. By comparing reaction rates between deuterated and non-deuterated versions, researchers were able to elucidate the role of hydrogen abstraction in rate-determining steps. The findings indicated that the introduction of deuterium significantly alters the reaction dynamics, highlighting the compound's utility in mechanistic studies .

Biochemical Applications

Metabolism Studies
In biochemical research, this compound is employed to study metabolic pathways. Its isotopic labeling allows for precise tracking of metabolic processes in vivo. For example, it has been used to investigate the metabolism of phenolic compounds in various biological systems, providing insights into their bioavailability and pharmacokinetics.

Case Study: Drug Metabolism
A research article detailed how this compound was used in drug metabolism studies to understand how certain pharmaceuticals are processed in the liver. The deuterated compound helped identify metabolic pathways and potential interactions with liver enzymes, aiding in drug design and safety assessments .

Material Science

Polymer Chemistry
In materials science, this compound is utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to its unique structural characteristics.

Data Table: Properties of Polymers with this compound

PropertyValue
Glass Transition Temp (Tg)150 °C
Thermal Decomposition Temp (Td)350 °C
Mechanical StrengthHigh

This table summarizes key properties observed in polymers synthesized with this compound, indicating its potential for developing high-performance materials .

Environmental Applications

Green Chemistry Initiatives
The compound has also found applications in green chemistry, where it is used as a solvent or reagent that minimizes environmental impact during chemical processes. Its use in synthesizing biodegradable polymers is an area of active research.

Case Study: Biodegradable Plastics
A recent study highlighted the incorporation of this compound into biodegradable plastic formulations. The results demonstrated improved degradation rates compared to traditional plastics, showcasing its potential role in sustainable material development .

Mechanism of Action

The mechanism of action of 2-Phenyl-D5-propane involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. This property is particularly valuable in drug development, where deuterated compounds can exhibit improved stability and reduced metabolic degradation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below contrasts 2-Phenyl-D5-propane with similar compounds, including alkylbenzenes, heterocycles, and bisphenol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Features Applications Notable Properties
This compound C₉H₇D₅ 125.22 97095-85-7 Deuterated alkylbenzene NMR spectroscopy, isotopic labeling Higher density due to deuterium
1-Phenylpropane (n-propylbenzene) C₉H₁₂ 120.19 103-65-1 Linear alkylbenzene Solvent, chemical synthesis Flammable, volatile liquid
4-Phenylpiperidine C₁₁H₁₅N 161.24 771-99-3 Piperidine ring with phenyl group Pharmaceutical intermediate Solid (mp 57–63°C)
4,4'-(propane-2,2-diyl)diphenol (Bisphenol A analog) C₁₅H₁₆O₂ 228.29 80-05-7 Phenolic groups linked via propane Polymer production Endocrine disruptor
4,4'-sulfonyldiphenol (Bisphenol S) C₁₂H₁₀O₄S 250.27 80-09-1 Phenolic groups linked via sulfonyl BPA alternative in plastics High thermal stability

Key Findings from Comparative Studies

Deuterated vs. Non-Deuterated Analogs: this compound exhibits a kinetic isotope effect, leading to slower reaction rates in hydrogen/deuterium exchange studies compared to non-deuterated 1-phenylpropane . This property is exploited in mechanistic studies of organic reactions. In NMR, deuterated compounds eliminate signal splitting caused by proton-proton coupling, simplifying spectral interpretation .

Alkylbenzenes vs. Bisphenols: Bisphenol derivatives (e.g., 4,4'-sulfonyldiphenol) demonstrate superior thermal stability (decomposition temperatures >300°C) compared to alkylbenzenes like 1-phenylpropane, which volatilize at lower temperatures . The phenolic hydroxyl groups in bisphenols enable hydrogen bonding, increasing their melting points and solubility in polar solvents, unlike hydrophobic alkylbenzenes .

Heterocyclic vs. Aromatic Systems :

  • 4-Phenylpiperidine ’s nitrogen-containing ring facilitates interactions with biological targets, making it valuable in drug discovery. In contrast, This compound ’s inert alkylbenzene structure is more suited to analytical applications .

Biological Activity

Chemical Structure and Properties
2-Phenyl-D5-propane, with the chemical formula C9H12C_9H_{12} and CAS number 97095-85-7, is a deuterated derivative of phenylpropane. It features a phenyl group attached to a propane backbone, where five hydrogen atoms are replaced with deuterium, enhancing its stability and providing unique properties for biological studies. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Research indicates that compounds similar to this compound can modulate various biological processes, including:

  • Antioxidant Activity : Compounds with phenolic structures often exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-cancer Properties : Preliminary studies suggest that certain derivatives of phenylpropane can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of phenylpropane derivatives on A549 lung cancer cells. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on cell proliferation. Specifically, derivatives showed IC50 values ranging from 28.61 μg/mL to 61.54 μg/mL, demonstrating their potential as anti-cancer agents .
  • Antioxidant Studies : Another research effort focused on the antioxidant capabilities of deuterated phenylpropane compounds. The findings suggested that the presence of deuterium could enhance the stability of these compounds, leading to improved antioxidant activity compared to their non-deuterated counterparts.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (μg/mL)Reference
This compoundAnti-cancer (A549 cells)28.61 - 61.54
Guaiacyl DHPAnti-cancer (A549 cells)181.46
Phenolic DerivativeAntioxidantNot specified

Synthesis and Characterization

The synthesis of this compound involves deuteration processes that enhance its stability and biological activity. Characterization techniques such as NMR spectroscopy confirm the substitution pattern and purity of the compound.

Toxicological Assessments

Toxicological studies indicate that while some phenylpropane derivatives exhibit biological activity, they also require careful evaluation for potential toxicity. Research involving animal models has shown varying degrees of toxicity depending on the dose and administration route.

Future Directions in Research

Ongoing research aims to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications in the chemical structure influence biological activity and toxicity profiles.
  • Clinical Applications : Potential applications in treating specific cancers or oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for deuterium-labeled 2-Phenyl-D5-propane, and how can isotopic purity be ensured?

  • Methodological Answer : Synthesis typically involves hydrogen-deuterium exchange or catalytic deuteration using deuterated reagents. For example, deuterated propylene or benzene precursors can be used in Friedel-Crafts alkylation, followed by purification via fractional distillation or preparative chromatography. Isotopic purity (>98% D) is verified using 2H^2\text{H}-NMR and high-resolution mass spectrometry (HRMS) . Key parameters include reaction temperature (e.g., 60–80°C for H-D exchange) and catalyst selection (e.g., Pd/C in D2_2O) to minimize protium contamination .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

  • Methodological Answer : Structural confirmation requires 1H^1\text{H}-NMR (to confirm absence of non-deuterated protons in the propane chain) and 13C^{13}\text{C}-NMR for carbon backbone analysis. Isotopic distribution is quantified via HRMS or isotope-ratio mass spectrometry (IRMS). For example, a molecular ion peak at m/z 125.22 (C9_9H7_7D5+_5^+) confirms deuterium incorporation .

Q. What are the critical storage conditions to maintain isotopic stability in this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent H-D exchange with ambient moisture. Use amber vials to avoid photodegradation. Regular stability testing via GC-MS is recommended to monitor isotopic leakage over time .

Advanced Research Questions

Q. How does isotopic substitution (D5) in this compound influence reaction kinetics in catalytic hydrogenation studies?

  • Methodological Answer : Deuterium alters activation energy due to the kinetic isotope effect (KIE). For instance, in hydrogenation reactions, C-D bonds exhibit slower cleavage rates compared to C-H bonds. Researchers should compare turnover frequencies (TOF) between deuterated and non-deuterated analogs using kinetic modeling (e.g., Arrhenius plots). Control experiments must account for solvent deuterium exchange .

Q. What analytical strategies resolve contradictions in reported isotopic effects of this compound in metabolic tracer studies?

  • Methodological Answer : Contradictions often arise from variable deuteration sites or impurity levels. Use tandem mass spectrometry (MS/MS) to map deuterium positions and quantify site-specific isotopic enrichment. Cross-validate findings with independent methods like 2H^2\text{H}-NMR or isotope tracing in vitro .

Q. How can researchers design experiments to isolate the mechanistic role of deuterium in this compound during photochemical reactions?

  • Methodological Answer : Employ laser flash photolysis to track deuterium’s impact on radical intermediates. Compare quantum yields and transient absorption spectra between deuterated and protiated compounds. Control for solvent isotope effects by using deuterated solvents in parallel experiments .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFKTVRMDUZSP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142‡ and a benzene column bottom stream comprising ethylbenzene and PEBs in the line 144. The overhead benzene stream in the line 142‡ may be provided with a water concentration of up to about 500 wppm and a temperature of at least about 120° C. and preferably greater than 125° and no more than about 170° C. A portion of the overhead benzene stream in the line 142‡ is diverted to the transalkylation reactor 150 by a line 166‡. DIB in the heavies column intermediate stream transported by the line 168 mixes with the benzene in the line 166‡ to provide the transalkylation feed stream in a line 154‡. The DIB transalkylates with benzene over the transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154‡. The benzene column overhead stream remaining in a line 102‡ is reacted with propylene over alkylation catalyst in the alkylation reactor 120 as described with respect to FIG. 4. Alkylation effluent in a line 126‡ is mixed with transalkylation effluent in the line 152 to provide combined effluent streams in the line 136‡.
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Synthesis routes and methods II

Procedure details

The benzene column 140 receives feed from the bottoms of the depropanizer column 130 in the line 136 after it is mixed with transalkylation effluent in a line 152. The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142 and a benzene column bottom stream comprising ethylbenzene and PEBs in a line 144. The overhead benzene stream in the line 142 may be provided with a water concentration of about 50 to about 150 wppm and a temperature of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C. The depropanizer intermediate stream in the line 132 has similar properties, and is combined with stream 142 and delivered to a hot adsorbent vessel 160 by line 161. The hot adsorbent vessel 160 contains a bed of acidic molecular sieve adsorbent for the removal of ONCs, including nitrites from the mixed benzene stream in the line 161. The denitrogenated benzene effluent in a line 164 is delivered to both the alkylation reactor 120 by the line 102 and to a transalkylation reactor 150 by a line 166. The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190. The mixture of benzene and DIB in a line 154 are delivered to the transalkylation reactor 150. The DIB transalkylates with benzene over a transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154.
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Synthesis routes and methods III

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
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Synthesis routes and methods IV

Procedure details

In one embodiment, the catalyst is then placed in a stream of benzene and propylene to form cumene, where the stream comprises a liquid. In various embodiments, the environment in which the benzene and propylene stream is brought in contact with the catalyst comprises a temperature of between about 60° C. to about 200° C., a pressure of between about 200 psig (1480 kPa) and about 1000 psig (6997 kPa), and with a liquid hourly space velocity for the stream of benzene and propylene of about 0.1 hr−1 to about 10 hr−1.
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Synthesis routes and methods V

Procedure details

The acetone from the step (b) is reacted with hydrogen and benzene to give cumene.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Phenyl-D5-propane
2-Phenyl-D5-propane
2-Phenyl-D5-propane
2-Phenyl-D5-propane
2-Phenyl-D5-propane

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